Risedronate sodium is derived from the chemical structure of bisphosphonates, which are analogs of pyrophosphate. Its chemical formula is with a molecular weight of approximately 350.13 g/mol. As a member of the bisphosphonate class, it shares mechanisms with other drugs in this category, such as alendronate and zoledronic acid, but has unique properties that affect its pharmacokinetics and efficacy.
The synthesis of risedronate sodium can be achieved through several methods, with one notable approach involving the reaction of 3-pyridine acetic acid hydrochloride with various reagents. A simplified method includes:
Additionally, another study describes a method that achieves a high yield (71%) through radiolabeling risedronate for imaging purposes, demonstrating its versatility in both therapeutic and diagnostic applications .
The molecular structure of risedronate sodium features two phosphonate groups attached to a central carbon atom with a pyridine ring. This configuration contributes to its high affinity for hydroxyapatite in bone tissue. The structural formula can be represented as follows:
Risedronate sodium undergoes various chemical reactions that are critical for its function as a bisphosphonate. These include:
Risedronate sodium acts by inhibiting osteoclast-mediated bone resorption. The mechanism involves:
This multi-faceted mechanism results in increased bone density and reduced fracture risk.
Relevant data includes:
Risedronate sodium is predominantly used in:
Recent studies have also explored novel formulations such as nanoparticles for enhanced delivery methods, indicating ongoing research into improving its therapeutic efficacy .
Risedronate sodium (chemical name: sodium [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate) emerged from systematic bisphosphonate research at Procter & Gamble's Cincinnati Miami Valley Laboratories and Norwich Eaton Laboratories in the early 1980s. Designated internally as NE-58095, it was patented in 1984 as a novel nitrogen-containing bisphosphonate with a pyridyl heterocycle in the R² side chain [1] [9]. The compound’s development timeline reflects strategic pharmaceutical milestones:
Table: Key Patent and Regulatory Milestones for Risedronate Sodium
Year | Event | Significance |
---|---|---|
1984 | US/EU patents granted (NE-58095) | Protection of core molecular structure and osteoclast inhibition utility [1] |
1998 | FDA approval (Actonel® 30 mg) | First indication for Paget’s disease [10] |
2000 | FDA approval (Actonel® 5 mg) | Treatment of postmenopausal osteoporosis [1] |
2010 | FDA approval (Atelvia® 35 mg delayed-release) | Enteric-coated formulation permitting postprandial dosing [5] |
2015 | Generic entry (Teva, Apotex) | End of market exclusivity for reference products [7] [10] |
Legal challenges, notably the 2006 Lanham Act lawsuit between Procter & Gamble/Sanofi-Aventis and Roche/GlaxoSmithKline over rival claims about ibandronate (Boniva®), underscored competitive tensions in the bisphosphonate market [9].
Risedronate’s design evolved from foundational bisphosphonate chemistry. Early non-nitrogen agents (e.g., etidronate, clodronate) featured simple alkyl chains but suffered from low potency and mineralization inhibition. The introduction of nitrogen atoms into the R² side chain (e.g., pamidronate) enhanced antiresorptive activity by targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast-mediated bone resorption [3] [8].
Risedronate’s structural distinction lies in its pyridyl nitrogen orientation and hydroxyl group:
Table: Structural Comparison of Nitrogen-Containing Bisphosphonates
Compound | R¹ Group | R² Group | Relative Potency | Key Pharmacological Feature |
---|---|---|---|---|
Etidronate | -OH | -CH₃ | 1x (Reference) | Non-nitrogen; inhibits mineralization |
Pamidronate | -OH | -CH₂CH₂NH₂ | 100x | First-generation N-BP; moderate FPPS affinity |
Alendronate | -OH | -CH₂CH₂CH₂NH₂ | 100–500x | Flexible aminoalkyl chain; prolonged half-life |
Risedronate | -OH | -CH₂(3-pyridyl) | 1,000x | Pyridyl ring; optimized FPPS inhibition |
Zoledronate | -OH | -CH₂(1-imidazolyl) | 5,000x | Heterocyclic N-atom; highest FPPS affinity |
This evolution prioritized molecular rigidity and charge distribution, enabling risedronate to achieve potent FPPS inhibition (IC₅₀ ~5 nM) without impairing bone mineralization [3] [8].
The industrial production of risedronate sodium employs a multistep sequence originating from nicotinic acid derivatives. Two primary routes dominate manufacturing:
Challenges include harsh reaction conditions (90°C, 48+ hours), low yields from byproducts, and purification complexities [4] [8].
Table: Industrial Synthesis Methods for Risedronate Sodium
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Classical Carboxylic Acid | PCl₃/H₃PO₃, 90°C, 48–72 hours | 30–45% | Scalable; requires toxic solvents and extended times [4] |
Microwave-Assisted | PCl₃/H₃PO₃, 100°C, 20 min irradiation | 40–74% | Rapid; lower environmental impact; limited scale-up data [4] [8] |
Ionic Liquid Catalysis | PCl₃/H₃PO₃ in [BMIM]PF₆, 80°C, 24 hours | 50–65% | Recyclable solvents; moderate yield improvement [8] |
Alternative pathways include direct phosphonation of 3-pyridineacetic acid, though regioselectivity issues persist [4].
Post-discovery optimization focused on enhancing bioavailability, adherence, and patient convenience:
Bioavailability Enhancement: Oral risedronate absorption is poor (0.63%) due to chelation with dietary cations. The 2010 Atelvia® formulation integrated ethylenediaminetetraacetic acid (EDTA) as a chelating agent and delayed-release enteric coating. EDTA sequesters calcium and magnesium in the stomach, while the coating prevents dissolution until pH ≥6.0 in the small intestine, enabling postprandial dosing without efficacy loss [1] [5].
Dosing Regimen Innovation: To mitigate gastrointestinal intolerance and dosing complexity:
High-dose monthly (150 mg): Single-pill monthly option validated via non-inferiority bone mineral density (BMD) studies [7].
Crystallization and Stability: Hydrate formation (e.g., hemi-pentahydrate) was optimized to enhance shelf-life and dissolution reproducibility. Patent CN102286024B details crystallization from ethanol/water mixtures to control particle size distribution [4].
Table: Formulation Innovations in Risedronate Sodium Products
Product | Key Innovation | Technology | Clinical Rationale |
---|---|---|---|
Actonel® (1998) | Immediate-release tablet | Lactose/microcrystalline cellulose matrix | Standard daily/weekly dosing |
Actonel® DR (2008) | Delayed-release with EDTA | Methacrylic acid copolymer (enteric coat) + disodium EDTA | Reduced fasting requirement; minimized cation chelation [5] |
Atelvia® (2010) | Post-breakfast delayed-release | Hydroxypropyl methylcellulose-based coating; EDTA chelator | Dosing convenience and adherence [1] [5] |
These advancements cemented risedronate’s role as a versatile bisphosphonate, balancing potency with flexible administration—a response to evolving osteoporosis management paradigms [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4